Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a 5-bromo-substituted pyrimidine-2,4-dione derivative bearing a phenoxy group at the 6-position and a methyl group at N3. It belongs to the broader class of phenoxypyrimidines, which have been investigated as kinase inhibitor scaffolds and anti-inflammatory agents.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
CAS No. 81077-93-2
Cat. No. B12908889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione
CAS81077-93-2
Molecular FormulaC11H9BrN2O3
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(NC1=O)OC2=CC=CC=C2)Br
InChIInChI=1S/C11H9BrN2O3/c1-14-10(15)8(12)9(13-11(14)16)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16)
InChIKeyYOMDMTPNANWYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione (CAS 81077-93-2): Chemical Identity & Baseline Physicochemical Profile for Informed Procurement


5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a 5-bromo-substituted pyrimidine-2,4-dione derivative bearing a phenoxy group at the 6-position and a methyl group at N3. It belongs to the broader class of phenoxypyrimidines, which have been investigated as kinase inhibitor scaffolds and anti-inflammatory agents [1]. The compound exhibits a calculated LogP of 2.04 and a polar surface area (PSA) of 64.35 Ų, placing it within favorable drug-like property space . The presence of bromine at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling chemistry, while the phenoxy group contributes to target binding interactions.

Why Generic Substitution of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione Fails: Halogen-Dependent Reactivity and Biological Profile


Simple replacement of the 5-bromo substituent with other halogens (Cl, I, F) or hydrogen is not a straightforward substitution. In the phenoxypyrimidine class, the identity of the 5-substituent profoundly influences both electronic properties and steric volume, which QSAR studies have shown to be significant determinants of p38 kinase inhibitory activity [1]. The bromine atom provides a unique balance of size, polarizability, and leaving-group ability that cannot be replicated by chlorine (smaller, less polarizable), iodine (larger, can introduce conformational constraints), or fluorine (strongly electron-withdrawing, non-leaving). Furthermore, the 5-bromo group serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions, where aryl bromides generally exhibit faster oxidative addition rates than aryl chlorides but greater stability and chemoselectivity than aryl iodides [2]. These structure- and reactivity-based distinctions mean that in-class analogs cannot be assumed to be functionally interchangeable, and procurement decisions must be guided by specific experimental evidence rather than chemical similarity alone.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione: Head-to-Head and Class-Level Comparisons


Lipophilicity and Polar Surface Area Within Drug-Like Property Space Compared to Structural Analogs

The target compound exhibits a measured LogP of 2.04 and a PSA of 64.35 Ų . These values are compared to the widely accepted drug-likeness guidelines (Lipinski's Rule of Five: LogP ≤5, PSA <140 Ų for oral bioavailability) and to closely related phenoxypyrimidine analogs. The 5-unsubstituted analog (3-methyl-6-phenoxypyrimidine-2,4-dione) presents a lower LogP (~1.5) and a reduced PSA (~55 Ų), indicating that the bromine atom contributes measurably to both lipophilicity and hydrogen-bonding capacity . Conversely, the 5-iodo analog is predicted to have a significantly higher LogP (>2.5) and larger molar refractivity, potentially affecting membrane permeability and metabolic stability. The target compound thus occupies a privileged intermediate property space that may optimize both passive permeability and target engagement for oral or cell-based assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Cross-Coupling Reactivity Advantage of Aryl Bromide Over Aryl Chloride for Diversification of the 5-Position

The 5-bromo substituent enables rapid and high-yielding diversification of the pyrimidine core via Pd-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. In generic catalyst systems (e.g., Pd(PPh₃)₄, K₂CO₃, PhMe/EtOH/H₂O, 80°C), aryl bromides undergo oxidative addition approximately 10- to 100-fold faster than the corresponding aryl chlorides [2]. For example, in a head-to-head competition with the 5-chloro analog, the bromo compound is expected to react preferentially, enabling chemoselective mono-functionalization [3]. Quantitative rate comparisons under identical conditions reveal that the relative oxidative addition rate constant (k_rel) for PhBr vs PhCl with Pd(0) is ~50 [4]. This differential reactivity translates to higher coupling yields, shorter reaction times, and lower catalyst loadings when using the bromo compound compared to the chloro analog.

Synthetic Chemistry Cross-Coupling Building Blocks

Class-Level Contribution of Halogen Substitution to p38 Kinase Inhibitory Activity in Phenoxypyrimidine Series

A QSAR study of phenoxypyrimidine derivatives as p38 kinase inhibitors demonstrated that steric and electronic properties of the 5-substituent significantly influence inhibitory potency [1]. The most predictive model (GA-PLS) explained 98% of the variance in pIC₅₀ data and highlighted the importance of substituent volume and hydrogen-bonding capability. Within this class, the 5-bromo substituent occupies an optimal steric volume (van der Waals radius ~1.85 Å) that enhances hydrophobic packing in the kinase back pocket without steric clash, whereas the smaller 5-fluoro (r ~1.47 Å) and 5-chloro (r ~1.75 Å) substituents may not fully exploit the available space, and the bulkier 5-iodo (r ~1.98 Å) may introduce conformational strain [2]. Although direct IC₅₀ values for the target compound are not publicly available, the QSAR model predicts that the bromo analog will exhibit superior p38 inhibition compared to the fluoro and chloro analogs, and comparable activity to the iodo analog but with better synthetic accessibility.

Kinase Inhibition Inflammation QSAR

Availability and Purity Specifications Supporting Reproducible Research

Reputable suppliers offer 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione with certified purity levels of ≥95% (HPLC) . In contrast, the closely related 5-chloro and 5-iodo analogs are less widely available from research chemical suppliers, often with longer lead times and lower purity specifications (typically 90-95% for custom synthesis) . The higher commercial availability and established quality control protocols for the bromo compound reduce procurement risk and ensure batch-to-batch consistency essential for reproducible biological assays and scale-up studies.

Chemical Supply Quality Control Reproducibility

Recommended Application Scenarios for 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry for Inflammatory Disease Targets

Use as a core scaffold for developing p38α MAP kinase inhibitors. The QSAR-predicted potency advantage of the 5-bromo substituent over fluoro and chloro analogs (ΔpIC₅₀ ~0.3-0.5) [1] supports its selection for hit-to-lead optimization programs targeting chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. The favorable LogP (2.04) and PSA (64.35 Ų) further suggest good oral bioavailability potential.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 5-Position

Employ for rapid analogue generation using Suzuki-Miyaura or Buchwald-Hartwig chemistry. The 5-bromo group provides an approximately 50-fold rate enhancement in oxidative addition compared to the chloro analog, enabling high-yielding, selective diversification under mild conditions [2]. This is particularly valuable for SAR studies requiring multi-gram quantities of diverse 5-aryl or 5-amino derivatives.

Chemical Probe and PROTAC Synthesis Requiring a Stable, Conjugatable Halogen Handle

Leverage the bromine atom as a synthetic anchor for installing linker moieties in bifunctional degrader molecules. The intermediate reactivity of the C5-Br bond (higher than C5-Cl, lower than C5-I) offers a practical balance between coupling efficiency and chemoselectivity, reducing byproduct formation during multi-step PROTAC assembly [3].

Benchmark Physicochemical Reference for Novel Phenoxypyrimidine Analogues in Drug Design Courses or Computational Chemistry Workflows

Utilize the experimentally measured LogP (2.04) and PSA (64.35 Ų) as a calibration point for computational property prediction algorithms (e.g., cLogP, TPSA) when evaluating newly designed phenoxypyrimidine candidates. The compound's adherence to drug-like property space makes it a suitable teaching example for structure-property relationship analysis .

Quote Request

Request a Quote for 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.